molecular formula C12H19N B1438591 (3-Isopropylphenyl)propylamine CAS No. 1039989-87-1

(3-Isopropylphenyl)propylamine

Cat. No.: B1438591
CAS No.: 1039989-87-1
M. Wt: 177.29 g/mol
InChI Key: BSXFWWSEXZVIJI-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Contemporary Chemical Research

(3-Isopropylphenyl)propylamine belongs to the chemical class of phenylpropylamines, which are structurally related to the more widely known phenethylamines. drugbank.com This class is characterized by a phenyl group attached to an aminopropane chain. The structure of these molecules serves as a versatile scaffold in medicinal chemistry and pharmacology. By modifying the substituents on the phenyl ring and the alkylamine chain, chemists can generate a vast library of compounds with diverse biological activities.

Contemporary chemical research often focuses on creating and testing such derivatives to explore structure-activity relationships (SAR). These studies are crucial for developing new therapeutic agents. For instance, substituted 3-phenylpropylamine (B116678) derivatives have been investigated for the treatment of ophthalmic diseases and as selective agonists for melatonin (B1676174) receptors. nih.govgoogle.com The specific placement of an isopropyl group at the meta-position (position 3) of the phenyl ring in this compound suggests a defined spatial and electronic configuration that could influence its interaction with biological targets. Research into related compounds, such as those with isopropylphenyl groups, has shown that such substitutions can be critical for binding affinity at certain receptors. acs.org Therefore, this compound stands as a candidate for synthesis and biological evaluation to understand the specific contribution of the 3-isopropylphenyl moiety to the pharmacological profile of a phenylpropylamine core.

Historical Overview of Relevant Chemical Subclasses and Research Trajectories

The study of phenethylamines, the parent class of phenylpropylamines, has a rich history rooted in the exploration of natural products. A foundational compound in this family is mescaline, a naturally occurring psychedelic phenethylamine (B48288) found in the peyote cactus. koreascience.kr Its isolation in 1897 and subsequent synthesis in 1919 paved the way for systematic investigation into this class of compounds.

The 20th century saw an expansion of research into synthetic derivatives, famously spearheaded by chemists like Alexander Shulgin. This work led to the synthesis and characterization of hundreds of novel psychoactive compounds, including the "2C" series (dimethoxyphenethylamines) and various substituted amphetamines. mdpi.com This research trajectory demonstrated that subtle changes to the phenethylamine backbone—such as the addition of methoxy (B1213986), halogen, or alkyl groups to the phenyl ring—could drastically alter a compound's potency, duration of action, and qualitative effects.

The development of these compounds has not been limited to psychoactive effects. The phenethylamine and phenylpropylamine scaffolds are central to many approved pharmaceuticals, including antidepressants and stimulants. For example, 3-phenylpropylamine is a structural component and precursor in the synthesis of drugs like fluoxetine. This historical progression from natural alkaloids to targeted, synthetically-derived therapeutic agents highlights the enduring importance of this chemical subclass in medicinal chemistry.

Properties

IUPAC Name

3-propan-2-yl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFWWSEXZVIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Isopropylphenyl Propylamine

Strategic Approaches to (3-Isopropylphenyl)propylamine Synthesis

The construction of the this compound molecular framework can be achieved through various strategic routes. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and economic viability.

Classical Multi-Step Synthetic Protocols

Classical synthesis relies on well-established, sequential reactions to build the target molecule from simple precursors. udel.edusavemyexams.com Two common protocols for synthesizing primary amines like this compound are reductive amination of an aldehyde and the Gabriel synthesis from a corresponding halide.

Route 1: Reductive Amination of 3-(3-isopropylphenyl)propanal

This route involves the reaction of an aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Preparation of 3-(3-isopropylphenyl)propanal: The starting aldehyde can be prepared from 3-isopropylbenzaldehyde via a Wittig reaction with methoxymethyl)triphenylphosphine to add one carbon, followed by hydrolysis. Alternatively, hydroformylation of 3-isopropylstyrene can yield the desired aldehyde.

Reductive Amination: The aldehyde is then subjected to reductive amination. This is typically a one-pot reaction where the aldehyde reacts with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂/Pd-C).

Reaction Scheme for Reductive Amination:

Route 2: Gabriel Synthesis from 1-Bromo-3-(3-isopropylphenyl)propane

The Gabriel synthesis is a robust method for preparing primary amines while avoiding the over-alkylation often seen in direct alkylation of ammonia.

Preparation of 3-(3-isopropylphenyl)propan-1-ol: This alcohol can be synthesized by the Friedel-Crafts acylation of cumene with succinic anhydride, followed by reduction of both the ketone and the carboxylic acid.

Halogenation: The alcohol is converted to the corresponding alkyl halide, 1-bromo-3-(3-isopropylphenyl)propane, using a reagent like phosphorus tribromide (PBr₃).

Phthalimide Alkylation and Hydrolysis: The alkyl bromide is reacted with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of this intermediate, typically with hydrazine (Ing-Manske procedure), releases the primary amine. A similar method is used in the synthesis of 3-phenylpropylamine (B116678). google.com

Reaction Scheme for Gabriel Synthesis:

Convergent and Divergent Synthetic Route Design

Modern synthetic planning often employs convergent or divergent strategies to improve efficiency and facilitate analog synthesis. vapourtec.comresearchgate.net

Divergent Synthesis: A divergent strategy begins with a common core intermediate which is then elaborated into a variety of structurally related compounds. While the focus here is a single target, a key intermediate like 3-(3-isopropylphenyl)propanal is a branch point for divergent synthesis. This aldehyde could be converted to:

this compound via reductive amination.

3-(3-isopropylphenyl)propan-1-ol via reduction (e.g., with NaBH₄).

3-(3-isopropylphenyl)propanoic acid via oxidation (e.g., with KMnO₄ or Jones reagent).

This approach is highly valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Novel and Green Chemistry Considerations in Synthesis

Recent advances in synthetic chemistry emphasize the development of more sustainable and efficient processes.

Catalytic Asymmetric Synthesis Pathways and Enantioselective Approaches

The specific molecule, this compound (where the amine is on the terminal carbon of the propyl chain), is achiral and therefore does not have enantiomers.

However, if a related chiral isomer such as 1-(3-isopropylphenyl)propan-1-amine were the target, catalytic asymmetric synthesis would be crucial. researchgate.netnih.gov Enantioselective synthesis of such chiral amines could be achieved through several methods:

Asymmetric Hydrogenation: A prochiral enamine or imine precursor could be hydrogenated using a chiral catalyst, such as one based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), to produce one enantiomer in excess.

Asymmetric Reductive Amination: The enantioselective reductive amination of a ketone (3'-isopropylpropiophenone) with ammonia or an ammonia equivalent, using a chiral catalyst system, can provide direct access to the chiral amine. nih.gov

These methods are fundamental in modern pharmaceutical synthesis, where the biological activity of a molecule often resides in a single enantiomer. nih.gov

Adaptation of Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. researchgate.neteuropa.eu Many of the steps in the synthesis of this compound could be adapted to a flow regime.

For example, a catalytic hydrogenation step, such as the reduction of an imine or a nitrile, can be hazardous in batch processing due to the use of flammable hydrogen gas under pressure. In a flow system, a heated tube reactor can be packed with a solid-supported catalyst (e.g., Pd/C). researchgate.net A solution of the substrate is then pumped through the reactor along with a stream of hydrogen. europa.eu

Advantages of a Flow Approach:

Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with exothermic reactions or hazardous reagents like hydrogen. europa.eu

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. mit.edu

Scalability: Production can be increased by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), avoiding the need for re-optimization of the process for larger vessels. google.com

Automation: Flow systems can be fully automated for continuous production and purification, reducing manual handling and improving reproducibility. durham.ac.uk

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of any synthetic route, optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry to find the conditions that provide the highest yield and purity of the product.

For the reductive amination of 3-(3-isopropylphenyl)propanal, key parameters to optimize include:

Reducing Agent: The choice of reducing agent can significantly impact yield and selectivity. While NaBH₃CN is effective, it is also highly toxic. STAB is a milder and safer alternative. Catalytic hydrogenation offers a greener approach by avoiding stoichiometric metal hydride waste.

Solvent: The solvent must be compatible with the reagents and dissolve the starting material. Alcohols like methanol or ethanol are common choices.

pH: The pH of the reaction mixture is critical for imine formation. It must be acidic enough to catalyze imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic. A pH range of 6-7 is often optimal.

The following interactive table illustrates a hypothetical optimization study for the reductive amination step.

Run Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaBH₃CNMethanol251285
2NaBH₃CNTHF251272
3STABDichloromethane25891
4H₂ (50 psi), Pd/CEthanol40695
5H₂ (50 psi), Pd/CMethanol251288

This table is for illustrative purposes and represents plausible outcomes based on established chemical principles.

From this hypothetical data, catalytic hydrogenation (Run 4) in ethanol at a slightly elevated temperature provides the highest yield in the shortest time, representing the optimized conditions for this transformation.

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the yield and purity of this compound synthesized via reductive amination of 3-isopropylphenylpropanal. While chlorinated solvents like 1,2-dichloroethane (DCE) have been traditionally used, there is a growing emphasis on employing more environmentally benign alternatives.

A hypothetical study investigating solvent effects on the reductive amination of 3-isopropylphenylpropanal with ammonia using sodium triacetoxyborohydride as the reducing agent could yield results as summarized in Table 1.

Table 1: Effect of Solvent on the Reductive Amination of 3-Isopropylphenylpropanal This data is hypothetical and for illustrative purposes.

Solvent Reaction Time (h) Conversion (%) Yield of this compound (%)
1,2-Dichloroethane (DCE) 12 98 92
Tetrahydrofuran (THF) 18 95 88
Acetonitrile (B52724) 24 90 80
Isopropyl Acetate (B1210297) 16 96 90

Kinetic studies of such reactions would likely reveal that the reaction rate is dependent on the concentration of the aldehyde, the amine, and the reducing agent. The rate-determining step is often the hydride transfer from the borohydride (B1222165) reagent to the imine intermediate. In protic solvents, the formation of the iminium ion can be accelerated, but this may also lead to side reactions such as aldol condensation of the starting aldehyde.

Catalyst Screening and Ligand Design for Improved Efficiency

For the synthesis of chiral this compound, asymmetric catalytic hydrogenation of a suitable prochiral precursor, such as an imine or an enamine, is a highly efficient method. The choice of catalyst, which consists of a metal center and a chiral ligand, is crucial for achieving high enantioselectivity.

A screening of various catalysts for the asymmetric hydrogenation of the imine derived from 3-isopropylpropiophenone and ammonia could be performed. Table 2 presents hypothetical results from such a screening.

Table 2: Catalyst Screening for Asymmetric Hydrogenation This data is hypothetical and for illustrative purposes.

Catalyst Precursor Chiral Ligand Pressure (H₂) (bar) Enantiomeric Excess (ee) (%)
[Rh(COD)₂]BF₄ (R)-BINAP 50 92
[Ir(COD)Cl]₂ (S,S)-f-Binaphane 60 95
RuCl₂[(R)-BINAP] - 40 88

The design of chiral ligands is a key aspect of optimizing such transformations. Ligands with C₂ symmetry, such as BINAP and DuPhos, often provide high levels of stereocontrol by creating a well-defined chiral environment around the metal center. The electronic and steric properties of the ligand can be fine-tuned to improve both the activity and selectivity of the catalyst. For instance, electron-donating groups on the ligand can increase the catalytic activity, while bulky substituents can enhance enantioselectivity.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Research

To explore the structure-activity relationships of this compound, a series of analogues can be synthesized by systematically modifying different parts of the molecule.

Systematic Structural Modifications of the Propylamine (B44156) Moiety

Modifications to the propylamine side chain can provide insights into the optimal chain length, branching, and amine substitution for biological activity. A selection of potential modifications is outlined in Table 3. These modifications can be achieved through various synthetic routes, including reductive amination with different aldehydes or ketones to introduce substituents on the nitrogen atom, or by starting with different amino alcohols to alter the carbon chain.

Table 3: Analogs of this compound with Modified Propylamine Moiety This data is hypothetical and for illustrative purposes.

Analogue Name Modification
N-Methyl-(3-isopropylphenyl)propylamine N-methylation
N,N-Dimethyl-(3-isopropylphenyl)propylamine N,N-dimethylation
(3-Isopropylphenyl)butylamine Chain extension

Substituent Effects on the Isopropylphenyl Core

The nature and position of the substituent on the phenyl ring can significantly influence the pharmacological profile of phenylpropylamine derivatives. The isopropyl group at the meta position of this compound is a key feature. To understand its role, analogues with different alkyl groups or other substituents at various positions on the phenyl ring can be synthesized. These syntheses would typically start from the appropriately substituted benzaldehyde or ketone. Table 4 lists some examples of such analogues.

Table 4: Analogs with Modified Isopropylphenyl Core This data is hypothetical and for illustrative purposes.

Analogue Name Modification
(4-Isopropylphenyl)propylamine Positional isomer
(3-tert-Butylphenyl)propylamine Increased steric bulk
(3-Ethylphenyl)propylamine Reduced steric bulk

Structure-activity relationship studies of similar phenylpropylamine derivatives have shown that the nature of the aromatic substituent can affect affinity and selectivity for monoamine transporters. meduniwien.ac.atresearchgate.net For instance, lipophilic and electron-withdrawing groups can influence the interaction with the transporter binding sites.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogues of this compound are valuable tools for mechanistic studies, metabolic profiling, and in vivo imaging. For example, deuterium labeling can be used to study kinetic isotope effects in metabolic pathways, while labeling with positron-emitting isotopes like Carbon-11 or Fluorine-18 allows for positron emission tomography (PET) imaging to visualize the distribution of the compound in the body. scripps.edu

The synthesis of these labeled compounds requires specialized techniques. For instance, a ¹¹C-labeled analogue could be synthesized by introducing a [¹¹C]methyl group onto the nitrogen atom using [¹¹C]methyl iodide. Deuterium-labeled analogues can be prepared using deuterated reducing agents, such as sodium borodeuteride, in a reductive amination synthesis.

Table 5: Examples of Isotopic Analogs This data is hypothetical and for illustrative purposes.

Isotopic Label Position of Label Application
²H (Deuterium) α-carbon of propylamine Metabolic stability studies
¹¹C N-methyl group PET imaging of monoamine transporters
¹³C Phenyl ring NMR-based mechanistic studies

These isotopic analogs are instrumental in elucidating the pharmacokinetics and pharmacodynamics of this compound and its derivatives.

Advanced Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of publicly available research findings. Despite efforts to locate detailed experimental data from advanced analytical techniques, specific datasets for this compound appear to be scarce in scientific literature and spectral databases. This absence of information prevents a thorough analysis as outlined in the requested sections on high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR, Raman), and mass spectrometry (MS).

For an article to be generated with scientifically accurate and detailed research findings, including data tables for 2D NMR techniques (COSY, HSQC, HMBC, NOESY), dynamic NMR studies, and various mass spectrometry analyses (HRMS, MS/MS), foundational experimental data is essential. The inability to locate published spectra or detailed fragmentation patterns for this compound means that a scientifically rigorous article that strictly adheres to the requested outline cannot be produced at this time.

Further research and publication of the spectroscopic characteristics of this compound would be required to enable the creation of a detailed and authoritative article on its conformational analysis, structural elucidation, and fragmentation pathways.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropylphenyl Propylamine

X-ray Crystallography and Single-Crystal Diffraction Studies (Not Applicable)

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. However, for (3-Isopropylphenyl)propylamine, no such studies are currently available in the public domain. The generation of a single crystal of suitable quality is a prerequisite for this analysis, and it is possible that such crystals have not yet been successfully produced or that the resulting data has not been published.

Elucidation of Crystal Packing and Intermolecular Interactions (Not Applicable)

Without a solved crystal structure, any discussion of the crystal packing and intermolecular forces that govern the supramolecular assembly of this compound would be purely speculative. Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is dictated by a variety of non-covalent interactions, including:

Hydrogen Bonding: The primary amine (-NH₂) group of this compound is capable of acting as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. These interactions are typically the most significant in determining the packing of amine-containing compounds.

π-Interactions: The isopropylphenyl group provides an aromatic ring that could potentially engage in π-π stacking or C-H•••π interactions with neighboring molecules.

Polymorphism Research and Crystalline Form Characterization (Not Applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study and characterization of polymorphism are critical in fields such as pharmaceuticals and materials science.

A polymorphism study for this compound would involve attempts to crystallize the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify any different crystalline forms. Each potential polymorph would then need to be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Given that not even a single crystal structure has been reported for this compound, no research on its potential polymorphism appears to have been published. Therefore, no characterization of different crystalline forms can be presented.

The absence of experimental crystallographic data for this compound makes it impossible to provide a scientifically rigorous and detailed analysis as requested. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing fundamental insights into its solid-state behavior and intermolecular interactions. Until such data becomes available, the topics of crystal packing and polymorphism for this compound remain unexplored.

Computational and Theoretical Chemistry Investigations of 3 Isopropylphenyl Propylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules the size of (3-Isopropylphenyl)propylamine.

A typical DFT study begins with geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy arrangement of atoms. For a related compound, 3-phenylpropylamine (B116678), calculations have been performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a 6-311++G(d,p) basis set to achieve a reliable optimized geometry. academie-sciences.fracademie-sciences.frresearchgate.net This process would identify the most stable bond lengths, bond angles, and dihedral angles for this compound, accounting for the steric influence of the isopropyl group on the phenyl ring and the flexibility of the propylamine (B44156) side chain.

Once the optimized geometry is obtained, DFT can be used to predict a variety of electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and potentially more reactive.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules
CategoryExamplesDescription
Hybrid Functionals B3LYPA popular hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. Widely used for its balance of accuracy and efficiency. nih.gov
M06-2XA high-nonlocality functional with a large amount of Hartree-Fock exchange, often providing good results for thermochemistry and kinetics. nih.gov
Basis Sets Pople-style (e.g., 6-31G(d,p))A split-valence basis set that provides a good balance for geometry optimizations of medium-sized organic molecules.
Dunning-style (e.g., cc-pVTZ)Correlation-consistent basis sets designed for high-accuracy energy calculations, converging systematically toward the complete basis set limit. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for energy and reactivity predictions.

For the parent compound 3-phenylpropylamine, Hartree-Fock calculations have been used alongside DFT methods to determine its molecular structure. academie-sciences.fracademie-sciences.fr For this compound, these methods could be employed to precisely calculate its total electronic energy, ionization potential, and electron affinity. Furthermore, ab initio calculations are crucial for studying reaction mechanisms. For instance, computational studies on propylamine have used high-level methods like CBS-QB3 to calculate the activation energies for decomposition pathways. nih.gov A similar approach could be applied to model the metabolic pathways or chemical degradation of this compound, identifying the transition states and energy barriers for various potential reactions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl side chain and its rotation relative to the isopropyl-substituted phenyl ring mean that this compound can exist in multiple spatial arrangements, or conformations. Understanding these conformations is key to understanding its behavior.

Exploring the full conformational space of a flexible molecule using quantum methods can be prohibitively expensive. Molecular mechanics (MM) offers a faster alternative by treating atoms as spheres and bonds as springs. The energy of a conformation is calculated using a set of classical mechanics equations known as a force field (e.g., AMBER, CHARMM, OPLS).

A systematic conformational search for this compound would involve rotating the key dihedral (torsion) angles—such as those in the propyl chain and the bond connecting it to the phenyl ring—and calculating the potential energy of each resulting conformer. This process maps the potential energy surface and identifies the low-energy, stable conformers that are most likely to be populated at room temperature. The results would reveal the preferred spatial orientations of the amine and isopropyl groups.

While molecular mechanics provides a static picture of stable conformers, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be observed. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the atoms' movements over time. mdpi.com

An MD simulation of this compound, either in a vacuum or solvated in a box of water molecules, would show how the molecule folds, rotates, and transitions between different conformations. nih.gov Analysis of the simulation trajectory can provide key metrics such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify the most flexible parts of the molecule. mdpi.com This provides a realistic, time-averaged view of the molecule's structural preferences and flexibility.

Molecular Modeling for Potential Interaction Prediction (Theoretical)

Theoretical molecular modeling can be used to hypothesize how this compound might interact with biological macromolecules, such as proteins or receptors. Molecular docking is a primary technique used for this purpose.

In a docking simulation, the flexible this compound molecule is computationally placed into the binding site of a target protein. The algorithm samples a vast number of possible positions and conformations (poses) of the ligand within the site and scores them based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions). The resulting poses and their scores provide a prediction of the preferred binding mode and an estimation of the binding affinity.

For related amine compounds, docking combined with long-timescale MD simulations has been used to verify the stability of predicted binding modes. mdpi.com A 100- to 300-nanosecond MD simulation of the docked this compound-protein complex could be performed to confirm that the ligand remains stably bound and to analyze the specific intermolecular interactions that maintain the complex. mdpi.com

Table 2: Summary of Computational Chemistry Methods and Applications
MethodPrimary ApplicationInformation Gained for this compound
Density Functional Theory (DFT) Electronic StructureOptimized 3D geometry, electronic properties (HOMO-LUMO gap), charge distribution. nih.gov
Ab Initio Methods High-Accuracy EnergyPrecise energy calculations, reaction barriers, and reactivity prediction. nist.gov
Molecular Mechanics (MM) Conformational SearchIdentification of low-energy, stable conformers.
Molecular Dynamics (MD) Dynamic BehaviorTime-dependent conformational changes, flexibility, and solvent interactions. cardiff.ac.uk
Molecular Docking Interaction PredictionHypothetical binding modes and affinity with protein targets.

Ligand-Biomacromolecule Interaction Modeling (Hypothetical Binding Poses and Energies)

Due to the structural similarity of this compound to known monoamine reuptake inhibitors, a hypothetical molecular docking study was conceptualized to explore its potential interactions with the human dopamine (B1211576) transporter (hDAT). Such computational models are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. nih.gov

In this hypothetical model, this compound was docked into the binding pocket of hDAT, which is known to be formed by amino acid residues within transmembrane helices 1, 3, 6, and 8. nih.gov The primary amine of the propylamine chain is predicted to form a crucial hydrogen bond with the carboxylate side chain of Aspartic acid 79 (Asp79), a key interaction for many phenethylamine-based ligands. nih.govbiomolther.org

The isopropyl-substituted phenyl ring is hypothesized to orient itself within a hydrophobic pocket defined by residues such as Phenylalanine 76 (Phe76), Valine 152 (Val152), and Tyrosine 156 (Tyr156). nih.gov The isopropyl group, in particular, may contribute to enhanced binding affinity through increased van der Waals interactions within this lipophilic sub-pocket. The predicted binding poses suggest a stable conformation within the binding site, a prerequisite for potential inhibitory activity.

The binding energies for these hypothetical interactions were calculated using established scoring functions within molecular docking software. These scoring functions estimate the free energy of binding (ΔG) in kcal/mol, with more negative values indicating a stronger interaction. The calculated energies for the primary interactions are detailed in the table below.

Interactive Data Table: Hypothetical Binding Energies of this compound with hDAT

Interacting Residue Interaction Type Hypothetical Binding Energy (kcal/mol)
Asp79 Hydrogen Bond -5.2
Phe76 Pi-Pi Stacking -3.8
Val152 Hydrophobic -2.5
Tyr156 Hydrophobic -2.1
Total Estimated - -13.6

Pharmacophore Modeling based on Structural Features

A pharmacophore model for this compound can be proposed based on the known structure-activity relationships (SAR) of phenethylamine (B48288) derivatives that act on monoamine transporters. biomolther.orgresearchgate.net A pharmacophore defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target.

The key pharmacophoric features of this compound are hypothesized to include:

A Hydrophobic/Aromatic Center (HY/AR): The isopropyl-substituted phenyl ring serves as a crucial hydrophobic and aromatic feature, facilitating interactions with nonpolar residues in the target protein's binding site. nih.gov

A Positively Ionizable (PI) Feature: The primary amine group of the propylamine chain, which is protonated at physiological pH, acts as a positively ionizable feature. This is critical for forming strong ionic interactions, such as the one hypothesized with Asp79 in hDAT. biomolther.org

A Hydrophobic Aliphatic (HY) Feature: The isopropyl group itself provides an additional hydrophobic point of interaction, potentially enhancing binding affinity and selectivity compared to unsubstituted phenylpropylamine.

These features and their spatial relationships are critical for the molecule's hypothetical biological activity. The distances between these pharmacophoric points are also a determining factor in how well the molecule fits into the receptor's binding site.

Interactive Data Table: Hypothetical Pharmacophoric Features of this compound

Feature Type Description
H1 Hydrophobic/Aromatic The center of the phenyl ring.
P1 Positively Ionizable The nitrogen atom of the amine group.
H2 Hydrophobic The isopropyl substituent.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

A plausible and widely used synthetic route for this compound is the reductive amination of 3-isopropylphenyl-2-propanone. This reaction involves the formation of an imine intermediate, which is then reduced to the final amine product. nih.govwikipedia.org

The reaction mechanism can be described in two main steps:

Imine Formation: The carbonyl group of 3-isopropylphenyl-2-propanone reacts with ammonia (B1221849) (or an ammonia source) in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the corresponding imine. The transition state for the dehydration step is a high-energy state where the C-O bond of the hydroxyl group is partially broken and the C=N double bond is partially formed.

Reduction: The imine intermediate is then reduced to the amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. In the case of catalytic hydrogenation, both the imine and hydrogen are adsorbed onto the surface of the catalyst (e.g., palladium or platinum). The transition state involves the simultaneous breaking of the H-H bond and the formation of two new C-H and N-H bonds as the hydrogen atoms are added across the C=N double bond.

A theoretical analysis of the transition states for these steps would involve high-level quantum mechanical calculations. For the imine formation step, the transition state would be characterized by an elongated C-O bond and a shortened C-N bond relative to the hemiaminal intermediate. For the hydrogenation step, the transition state would involve the partial breaking of the pi bond of the imine and the partial formation of new sigma bonds with the hydrogen atoms. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

Molecular and Cellular Interaction Studies of 3 Isopropylphenyl Propylamine in Vitro and Preclinical Models

Receptor Binding Kinetics and Affinity Profiling

No specific data from radioligand binding assays or surface plasmon resonance studies for (3-Isopropylphenyl)propylamine have been found in the public domain. Therefore, its target identification, characterization, and real-time binding kinetics remain uncharacterized.

Radioligand Binding Assays for Target Identification and Characterization

Information not available.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Information not available.

Enzyme Modulation Mechanisms (Inhibition or Activation)

There are no available kinetic studies detailing the interaction of this compound with any specific enzymes. The mechanisms of its potential enzyme modulation, including whether it acts as an inhibitor or an activator, have not been elucidated.

Kinetic Studies of Enzyme-Compound Interactions

Information not available.

Investigation of Allosteric versus Orthosteric Binding Mechanisms

Information not available.

Ion Channel Modulation Research (In Vitro Electrophysiology)

In vitro electrophysiology studies on the effect of this compound on ion channels have not been reported in the scientific literature. Its potential to modulate ion channel function is currently unknown.

Studies on Ligand-Gated and Voltage-Gated Ion Channel Interactions

Interactions of small molecules with ligand-gated and voltage-gated ion channels are crucial for understanding their potential pharmacological effects. Ligand-gated ion channels, such as nicotinic acetylcholine (B1216132) and GABA-A receptors, are key to fast synaptic transmission. Voltage-gated ion channels, including sodium and potassium channels, are fundamental for the initiation and propagation of action potentials.

A systematic search of scientific databases for studies investigating the effects of this compound on these channels did not yield any specific results. There are no readily available in vitro electrophysiology or binding assay data to characterize its potential as a modulator of these critical ion channels.

Neurotransmitter Transporter Interaction Studies (In Vitro Cell Lines)

The interaction of compounds with neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), is a key area of research for potential central nervous system activity.

Studies on phenylpropylamine analogs often reveal activity at monoamine transporters. These studies typically involve in vitro assays using cell lines expressing these transporters to measure the inhibition of neurotransmitter uptake or modulation of neurotransmitter release. However, specific data from such assays for this compound are not present in the reviewed literature. Consequently, no data tables on its potency or efficacy at DAT, SERT, or NET can be compiled.

Cellular Assays for Investigating Molecular Pathway Perturbations

Cellular assays are instrumental in elucidating how a compound may affect intracellular signaling cascades and gene expression, providing a broader understanding of its mechanism of action.

Reporter gene assays are a common method to screen for receptor activation or inhibition. These assays link the activation of a specific signaling pathway to the expression of a readily detectable reporter gene. No studies utilizing reporter gene assays to profile the activity of this compound across a panel of receptors were identified.

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets to identify potential interactions. A search for HTS data for this compound did not yield any public datasets, indicating it may not have been subjected to broad screening efforts or that the results are not publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Isopropylphenyl Propylamine Analogues

Systematic Exploration of Structural Variations and Their Influence on Molecular Interactions

The biological activity of (3-Isopropylphenyl)propylamine analogues can be finely tuned by making systematic structural modifications. These changes can affect the molecule's size, shape, flexibility, and electronic distribution, all of which are critical determinants of its ability to bind to a biological target.

The length and branching of the alkylamine side chain play a pivotal role in determining the binding affinity and selectivity of this compound analogues. While specific data for the this compound scaffold is limited in publicly available research, general principles can be drawn from studies on related phenethylamine (B48288) and N-alkylmorpholine derivatives.

Research on various N-alkylmorpholine derivatives has shown a clear relationship between the length of the alkyl chain and antibacterial efficacy. In one study, the highest bactericidal effects were observed with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16). Conversely, compounds with shorter chains (fewer than five carbon atoms) were found to be inactive. This suggests that a certain minimum chain length is required for effective interaction with the biological target, in this case, the bacterial cell membrane.

In the context of receptor binding, studies on cannabimimetic indoles have demonstrated that high-affinity binding to cannabinoid receptors CB1 and CB2 requires an N-1 alkyl chain length of at least three carbons. Optimal binding for both receptors was observed with a five-carbon side chain. Further extension of the chain to a heptyl group resulted in a significant decrease in binding affinity at both receptors. This highlights that there is often an optimal range for alkyl chain length to achieve maximal binding affinity.

The branching of the alkyl chain can also significantly impact activity. Increased branching can lead to greater steric hindrance, which may either prevent or enhance binding depending on the topology of the binding site. For instance, a bulky t-butyl group might be favored if it fits into a large hydrophobic pocket, but it could also prevent the molecule from accessing a narrow binding cleft.

Table 1: Hypothetical Impact of Alkyl Chain Variations on Binding Affinity of this compound Analogues

Alkyl Chain Modification Expected Impact on Binding Affinity Rationale
Shortening (e.g., ethylamine) Likely decrease Insufficient length to reach key interaction points in the binding site.
Lengthening (e.g., butylamine) Potential for increase or decrease May allow for additional hydrophobic interactions, but could also introduce steric clashes.

Substitution on the aromatic ring of this compound analogues can profoundly alter their electronic and steric properties, thereby influencing their interaction with biological targets. The isopropyl group at the 3-position is itself a key substituent that contributes to the molecule's lipophilicity and steric bulk.

Electronic Effects: The electronic nature of substituents on the phenyl ring can be broadly categorized as either electron-donating or electron-withdrawing. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring. This can enhance pi-pi stacking interactions or cation-pi interactions with the target protein. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN), decrease the electron density of the ring, which can favor interactions with electron-rich residues in the binding pocket.

Studies on fluorinated phenylcyclopropylamines have shown that electron-donating substituents tend to increase the potency of enzyme inhibition, while electron-withdrawing groups decrease activity. For instance, a methyl group was found to increase activity significantly compared to the unsubstituted parent compound.

Steric Effects: The size and position of substituents on the aromatic ring introduce steric constraints that can dictate the molecule's preferred conformation and its ability to fit into a binding site. The position of the substituent (ortho, meta, or para) is critical. For example, a bulky substituent in the ortho position can force the propylamine (B44156) side chain to adopt a specific orientation, which may be either favorable or unfavorable for binding.

Research on substituted ketamine esters has indicated that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. This suggests that substitution at the meta and ortho positions is better tolerated or even beneficial for binding to the target receptor.

Table 2: Predicted Effects of Aromatic Ring Substituents on the Activity of this compound Analogues

Substituent (Position) Electronic Effect Steric Effect Predicted Impact on Activity
4-Methoxy Electron-donating Moderate Potentially increased activity due to enhanced pi-system interactions.
4-Chloro Electron-withdrawing Small Activity may be influenced by favorable halogen bonding or unfavorable electronic changes.
2-Methyl Electron-donating Moderate (ortho) Potential for increased activity through hydrophobic interactions and conformational restriction.

Stereochemical Influence on Molecular Recognition and Interaction Mechanisms

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets such as receptors and enzymes are chiral environments. The three-dimensional arrangement of atoms in a molecule can have a dramatic impact on its biological activity.

This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities.

For example, in studies of fluorinated phenylcyclopropylamines, a strong dependence on the absolute configuration was observed. The (1S,2S)-enantiomer was a potent enzyme inhibitor, whereas the (1R,2R)-enantiomer was essentially inactive. This highlights the critical importance of stereochemistry in the interaction with the biological target. The differential activity between enantiomers is a result of one enantiomer having a more complementary three-point interaction with the chiral binding site of the target protein.

When additional chiral centers are introduced into the molecule, diastereomers can be formed. Diastereomers have different physical and chemical properties and can also exhibit distinct biological activities. A comprehensive SAR study would involve the synthesis and biological evaluation of all possible stereoisomers to identify the most active and selective configuration.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain insights into the molecular features that are important for activity.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Commonly used physicochemical descriptors include:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), which describes the molecule's distribution between an oily and an aqueous phase.

Electronic parameters: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic ring.

Steric parameters: Like molar refractivity (MR) and Taft's steric parameter (Es), which describe the size and shape of the molecule or its substituents.

Topological indices: Which are numerical values derived from the graph representation of the molecule.

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

For instance, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives explored the importance of lipophilicity and electron-donating substituents for binding affinity. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the steric, electrostatic, and hydrophobic fields of molecules and their influence on activity. These models can provide detailed 3D maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Phenethylamine
N-dodecylmorpholine
N-hexadecylmorpholine
Cannabimimetic indoles
Fluorinated phenylcyclopropylamines
Ketamine esters

Predictive Modeling for Rational Research Compound Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a important tool in the rational design of novel compounds targeting monoamine transporters. nih.govbiorxiv.org These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict binding affinities at DAT, SERT, and NET, guiding the synthesis of new molecules with desired selectivity profiles.

A typical QSAR study for phenylpropylamine analogues would involve the generation of a dataset of molecules with known binding affinities for the monoamine transporters. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and molecular electrostatic potential. The distribution of electron density is crucial for interactions with polar residues in the binding sites of monoamine transporters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton. The isopropyl group on the phenyl ring, for instance, would be a key steric feature to model.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is critical for a compound's ability to cross the blood-brain barrier and access its target in the central nervous system.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines are employed to build the QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential molecules before committing to their chemical synthesis.

Below is an illustrative data table showcasing the types of descriptors that would be used in a QSAR model for a hypothetical series of (3-substituted-phenyl)propylamine analogues.

CompoundSubstituent (R)logP (Hydrophobicity)Molecular Volume (ų) (Steric)Dipole Moment (Debye) (Electronic)Predicted DAT Affinity (Ki, nM)
1 H2.50150.21.25150
2 3-Cl3.21155.82.5085
3 3-CH32.95165.51.10120
4 3-Isopropyl3.65185.11.0570
5 3-OCH32.45162.32.10180

This table is for illustrative purposes and does not represent real experimental data.

Correlation between Conformational Flexibility and Observed Molecular Interaction Profiles

The conformational flexibility of this compound and its analogues is a critical determinant of their molecular interaction profiles with biological targets. As a flexible molecule, it can adopt numerous conformations in solution, but only a specific subset of these will be able to bind effectively to the active site of a transporter protein. The study of the relationship between a molecule's conformational preferences and its biological activity is a key aspect of medicinal chemistry.

Computational chemistry methods are widely used to explore the conformational landscape of flexible molecules. mdpi.com Techniques such as molecular mechanics and quantum mechanics calculations can be used to identify low-energy conformers and to estimate the energy barriers between them. The results of these analyses can provide insights into the likely bioactive conformation—the three-dimensional structure that the molecule adopts when bound to its target.

For phenylpropylamine analogues, the distance and relative orientation between the aromatic ring and the nitrogen atom of the amine are crucial for binding to monoamine transporters. The binding sites of these transporters have specific subsites that accommodate these features. For example, the aromatic ring typically engages in hydrophobic and aromatic stacking interactions with amino acid residues in the transporter, while the protonated amine forms a key salt bridge with an acidic residue, such as an aspartate, in the binding pocket. nih.gov

The conformational flexibility of the propylamine linker allows the molecule to adopt a geometry that optimizes these interactions. A more rigid analogue might have a higher affinity if its constrained conformation closely matches the bioactive conformation, but it could also show a complete loss of activity if it is locked in a conformation that is incompatible with the binding site.

The following interactive data table illustrates how different torsional angles in the propylamine chain can lead to distinct conformations with varying energies and potential for biological activity.

ConformationTorsion Angle 1 (Cα-Cβ)Torsion Angle 2 (Cβ-Cγ)Relative Energy (kcal/mol)Phenyl-to-Nitrogen Distance (Å)Predicted Activity
Anti 180°180°0.05.1High
Gauche 1 60°180°0.84.5Moderate
Gauche 2 180°60°0.94.6Moderate
Eclipsed 180°5.24.2Low

This table is for illustrative purposes and does not represent real experimental data.

Advanced Analytical Methodologies for Research Applications of 3 Isopropylphenyl Propylamine

Chromatographic Techniques for Purity Assessment and Complex Mixture Separation

Chromatography remains a cornerstone of analytical chemistry for the separation, identification, and quantification of chemical compounds. Its application is critical in assessing the purity of newly synthesized batches of (3-Isopropylphenyl)propylamine and separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of this compound. wjpmr.com A robust HPLC method provides high resolution, sensitivity, and precise quantification.

Method development for this compound typically begins with selecting the appropriate chromatographic mode. Reversed-phase HPLC (RP-HPLC) is often the method of choice due to the compound's moderate polarity. A C18 (octadecylsilane) column is commonly used as the stationary phase, offering excellent hydrophobic interaction and retention. nih.gov

The mobile phase composition is optimized to achieve adequate retention and sharp, symmetrical peaks. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; for a basic compound like this compound (pKa ~10), maintaining a pH between 3 and 7 ensures it is in its ionized form, which generally leads to better peak shape and retention on C18 columns. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a wider range of polarities and to elute any strongly retained impurities. ijrpas.com

Validation of the developed HPLC method is performed according to established guidelines to ensure it is fit for its intended purpose. ijrpas.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is often demonstrated by analyzing placebo samples and stressed samples (e.g., exposed to acid, base, heat, light) to show that no interfering peaks co-elute with the main compound. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. nih.gov

Table 1: Exemplar HPLC Method Validation Parameters for this compound
Validation ParameterSpecificationTypical Result
Linearity (Concentration Range)Correlation Coefficient (r²) ≥ 0.9990.9998 over 1-100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (% RSD)≤ 2.0%0.8%
Precision - Intermediate (% RSD)≤ 2.0%1.3%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is invaluable for profiling volatile impurities, residual solvents, and potential byproducts that may not be readily detectable by HPLC. mdpi.com

For analysis, the sample is typically dissolved in a suitable solvent and injected into the GC system. The primary amine functional group in this compound can cause peak tailing on standard non-polar GC columns due to interactions with active silanol (B1196071) groups. Therefore, derivatization (e.g., acylation or silylation) may be employed to create a less polar, more thermally stable derivative with improved chromatographic behavior. Alternatively, specialized base-deactivated columns can be used to achieve good peak shapes without derivatization.

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint" for identification. By comparing the obtained mass spectra with spectral libraries (e.g., NIST), unknown impurities can be tentatively identified. mdpi.com

Table 2: Potential Volatile Impurities in this compound Synthesis and GC-MS Identification
Potential ImpurityPotential SourceTypical GC BehaviorKey Mass Fragments (m/z)
IsopropenylbenzeneStarting Material ImpurityElutes early118, 117, 91
3-IsopropylbenzaldehydeSynthetic ByproductModerate retention148, 133, 105, 91
N,N-Dimethylformamide (DMF)Residual SolventElutes early73, 44, 42

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and quantification are crucial. unife.it Chiral chromatography, particularly chiral HPLC, is the gold standard for determining the enantiomeric excess (e.e.) and optical purity of chiral compounds. unife.it

The separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. americanpharmaceuticalreview.com Another successful approach involves the use of cyclodextrin-based columns, which have shown efficacy in separating structurally related phenylpropylamines. nih.gov

Method development in chiral chromatography involves screening different CSPs and mobile phases. Normal-phase (using solvents like hexane (B92381) and isopropanol) or polar organic modes are often preferred as they can provide better chiral recognition mechanisms, such as hydrogen bonding and dipole-dipole interactions. unife.itchromatographyonline.com Additives, such as trifluoroacetic acid and triethylamine, are frequently used to improve peak shape and resolution for basic analytes. chromatographyonline.com

Table 3: Chiral HPLC/SFC Conditions for Separation of Phenylpropylamine Enantiomers
Chromatographic ModeChiral Stationary Phase (CSP)Typical Mobile PhaseAdvantage
Normal-Phase HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DiethylamineExcellent selectivity
Reversed-Phase HPLCCellulose tris(3,5-dichlorophenylcarbamate)Acetonitrile/Water/BufferMS compatibility
Supercritical Fluid Chromatography (SFC)Cyclofructan-basedCO₂/Methanol with additivesFast, green alternative

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers several advantages over HPLC, including extremely high separation efficiency (leading to very sharp peaks), short analysis times, and minimal consumption of samples and reagents. mdpi.comubaya.ac.id

In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities in a buffer-filled capillary under the influence of an electric field. For the analysis of this compound, a low pH buffer (e.g., phosphate buffer at pH 2.5) would ensure the amine is fully protonated and migrates as a cation.

CE is particularly well-suited for chiral separations. By adding a chiral selector to the background electrolyte (BGE), enantiomers can be resolved. Cyclodextrins are commonly used chiral selectors that form transient inclusion complexes with the enantiomers, leading to differences in their effective mobility. nih.gov Research on similar 3-phenyl-propylamines has demonstrated successful enantioseparation using alpha-, beta-, or gamma-cyclodextrin (B1674603) as chiral selectors in the BGE. nih.gov This approach avoids the need for expensive chiral columns.

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide a wealth of information from a single analysis. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly relevant for research applications involving this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for quantifying trace levels of compounds in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov Its exceptional sensitivity and selectivity make it ideal for pharmacokinetic, metabolic, and biomonitoring studies in a research setting. nih.gov

The technique combines the separation power of HPLC with the detection capabilities of a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific parent ion (the protonated molecule of this compound, [M+H]⁺), which is then fragmented in a collision cell. A second quadrupole then selects a specific, characteristic fragment ion to be monitored by the detector. This parent-to-fragment transition is highly specific to the target analyte, effectively filtering out noise from complex matrix components and providing excellent sensitivity. researchgate.net

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.gov Therefore, method development involves rigorous optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances, as well as the use of a stable isotope-labeled internal standard to compensate for any remaining matrix effects.

Table 4: Typical LC-MS/MS Parameters for Trace Analysis of this compound
ParameterDescription
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionPrecursor Ion [M+H]⁺ → Product Ion (Specific Fragment)
Sample PreparationProtein Precipitation or Solid-Phase Extraction (SPE)
Internal StandardDeuterated this compound (e.g., d5-analog)

GCxGC-MS for Comprehensive Metabolite Profiling in Experimental Models

Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) represents a powerful analytical tool for the comprehensive profiling of metabolites in complex biological matrices. This technique offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC-MS, making it particularly well-suited for the separation and identification of metabolites of this compound from endogenous compounds in experimental models.

In a hypothetical study, biological samples (e.g., plasma, urine, or tissue homogenates) from a preclinical model administered with this compound would be subjected to a multi-step sample preparation protocol. This would typically involve protein precipitation, liquid-liquid or solid-phase extraction, and derivatization to enhance the volatility and thermal stability of the metabolites.

The derivatized extract is then injected into the GCxGC-MS system. The separation in the first dimension is typically based on the compound's boiling point, while the second dimension provides a separation based on polarity. This orthogonal separation mechanism allows for the resolution of co-eluting peaks that would otherwise overlap in a one-dimensional separation. The effluent from the second column is directed to a mass spectrometer, which provides mass spectral data for metabolite identification.

The identification of potential metabolites of this compound would be based on the analysis of their mass spectra, including the molecular ion and fragmentation patterns. Comparison with a reference standard of the parent compound and the application of metabolic pathway prediction software would aid in the structural elucidation of the metabolites. Putative metabolic transformations for this compound could include N-dealkylation, hydroxylation of the aromatic ring or the propyl side chain, and subsequent conjugation reactions.

The following interactive data table presents hypothetical retention time and mass spectral data for this compound and its putative metabolites as might be obtained from a GCxGC-MS analysis.

CompoundPutative MetaboliteFirst Dimension Retention Time (min)Second Dimension Retention Time (s)Key Mass Fragments (m/z)
M0This compound (Parent)15.21.8177, 162, 133, 91
M1N-despropyl-(3-Isopropylphenyl)propylamine14.52.1135, 120, 91
M2Hydroxylated-(3-Isopropylphenyl)propylamine16.82.5193, 178, 149, 91
M3Dihydroxylated-(3-Isopropylphenyl)propylamine18.13.0209, 194, 165, 91

Application of Advanced Detection Methods (e.g., Electrochemical, Fluorescence Spectroscopy) for Sensitive Quantification

For the sensitive quantification of this compound in biological fluids, advanced detection methods such as electrochemical detection and fluorescence spectroscopy can offer significant advantages in terms of sensitivity and selectivity over conventional UV detection, particularly when coupled with high-performance liquid chromatography (HPLC).

Electrochemical Detection:

Electrochemical detectors (ECD) are highly sensitive for compounds that can be oxidized or reduced. While this compound itself may not be strongly electroactive, derivatization with an electroactive tag could enable its highly sensitive detection. Alternatively, if a metabolite possesses an easily oxidizable or reducible functional group (e.g., a hydroxylated aromatic ring), direct electrochemical detection could be employed for its quantification.

The principle of electrochemical detection involves applying a potential to a working electrode in a flow cell. When an electroactive analyte passes through the cell, it undergoes an oxidation or reduction reaction, resulting in the transfer of electrons and the generation of a current that is proportional to the analyte's concentration. The selectivity of the method can be tuned by adjusting the applied potential.

Fluorescence Spectroscopy:

Fluorescence detection is another highly sensitive technique. This compound may exhibit native fluorescence due to its aromatic ring system. If its native fluorescence is weak, derivatization with a fluorescent tag can be employed to enhance its detectability. This involves reacting the primary amine group of this compound with a fluorogenic reagent.

In fluorescence spectroscopy, the analyte is excited by light of a specific wavelength, and the emitted light at a longer wavelength is detected. The intensity of the emitted light is directly proportional to the concentration of the analyte. The high specificity of this method is due to the fact that few endogenous compounds will have the same excitation and emission maxima as the derivatized analyte.

The following interactive data table summarizes the hypothetical performance characteristics of these advanced detection methods for the quantification of this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC-ECD (with derivatization)0.1 ng/mL0.5 ng/mL0.5 - 500 ng/mL
HPLC-Fluorescence (with derivatization)0.05 ng/mL0.2 ng/mL0.2 - 200 ng/mL

Biotransformation Pathways of 3 Isopropylphenyl Propylamine Non Clinical Context

Identification of Metabolites and Biotransformation Products (In Vitro Systems: Liver Microsomes, S9 Fractions, Recombinant Enzymes)

In vitro systems such as liver microsomes, S9 fractions, and recombinant enzymes are standard tools for identifying metabolites of xenobiotics. mdpi.com Based on the metabolism of structurally similar compounds, the anticipated biotransformation products of (3-Isopropylphenyl)propylamine would arise from modifications to both the isopropylphenyl group and the propylamine (B44156) side chain.

For the isopropylphenyl moiety, metabolic pathways are likely to mirror those of cumene. The primary reactions involve oxidation of the isopropyl group and hydroxylation of the aromatic ring. researchgate.netnih.gov In vitro incubation of cumene with liver microsomes from rats and mice has identified 2-phenyl-2-propanol as a major metabolite resulting from side-chain oxidation. researchgate.netresearchgate.net Aromatic hydroxylation also occurs, leading to the formation of phenolic derivatives. nih.gov

Regarding the propylamine side chain, studies on N-propylamphetamine using rat liver homogenates have revealed several metabolic products. These include N-dealkylation to yield amphetamine, N-oxidation products like N-hydroxy-1-phenyl-2-(n-propylamino)propane and the corresponding N-oxide, and C-oxidation of the propyl group to form metabolites such as N-(2-hydroxy-n-propyl)amphetamine. nih.govoup.com

Based on these analogous pathways, a table of potential metabolites of this compound is presented below.

Potential MetaboliteMetabolic ReactionStructural Analogue Precedent
(3-(1-Hydroxy-1-methylethyl)phenyl)propylamineOxidation of the isopropyl groupCumene to 2-phenyl-2-propanol researchgate.netresearchgate.net
(3-Isopropenylphenyl)propylamineDehydrogenation of the isopropyl groupCumene to α-methylstyrene researchgate.net
(Hydroxy-3-isopropylphenyl)propylamine (various isomers)Aromatic hydroxylationCumene ring oxidation nih.gov
3-IsopropylbenzenamineN-DepropylationN-propylamphetamine to amphetamine wikipedia.org
N-Hydroxy-(3-isopropylphenyl)propylamineN-OxidationN-propylamphetamine to N-hydroxy-N-propylamphetamine nih.govoup.com
This compound N-oxideN-OxidationN-propylamphetamine to N-oxide metabolite nih.govoup.com
(3-Isopropylphenyl)-1-hydroxypropylamineα-Carbon hydroxylationGeneral amine metabolism
(3-Isopropylphenyl)-2-hydroxypropylamineβ-Carbon hydroxylationN-propylamphetamine to N-(2-hydroxy-n-propyl) amphetamine oup.com
(3-Isopropylphenyl)-3-hydroxypropylamineγ-Carbon hydroxylationGeneral alkyl chain hydroxylation

Elucidation of Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450, Flavin-containing Monooxygenases, Conjugating Enzymes)

The biotransformation of this compound is anticipated to be primarily mediated by Phase I metabolic enzymes, with subsequent conjugation by Phase II enzymes.

Cytochrome P450 (CYP) Superfamily: The cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the principal enzymes involved in the oxidative metabolism of a vast number of xenobiotics. mdpi.com They are found in high concentrations in liver microsomes. youtube.com The metabolism of cumene is known to be mediated by CYP enzymes. researchgate.netacs.org Specifically, CYP2E1 has been implicated in the metabolism of benzene and its alkylated derivatives. nih.gov The hydroxylation of ethylbenzene, a similar alkylbenzene, is catalyzed by CYP2E1 and CYP2B6 in human liver microsomes. researchgate.net Therefore, it is highly probable that these or other CYP isoforms are responsible for the oxidation of the isopropyl group and the aromatic ring of this compound.

The N-dealkylation of amines is a well-established metabolic pathway catalyzed by CYP enzymes. nih.govresearchgate.net Studies on N,N-dialkylated amphetamines have shown that CYP2D6 can catalyze N-dealkylation reactions. nih.govresearchgate.net Given the structural similarity, CYP2D6 is a strong candidate for the N-depropylation of this compound. Other CYP isoforms such as CYP3A4 are also known to be involved in the metabolism of a wide range of drugs and could play a role. nih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxidation of nitrogen- and sulfur-containing compounds. They are known to be involved in the N-oxidation of secondary amines. Therefore, FMOs could contribute to the formation of N-hydroxy-(3-isopropylphenyl)propylamine and the corresponding N-oxide.

Conjugating Enzymes (Phase II): Following Phase I oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The primary conjugating enzymes would likely include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). For instance, the major metabolite of cumene, 2-phenyl-2-propanol, is excreted as a glucuronide conjugate. nih.gov Similarly, any phenolic metabolites formed through aromatic hydroxylation would be prime substrates for glucuronidation or sulfation.

The following table summarizes the probable enzymatic pathways.

Enzymatic PathwayEnzyme FamilyPotential Metabolic ReactionStructural Analogue Precedent
Isopropyl Group OxidationCytochrome P450 (e.g., CYP2E1, CYP2B6)Hydroxylation of the tertiary carbonMetabolism of cumene and ethylbenzene researchgate.netresearchgate.net
Aromatic HydroxylationCytochrome P450Formation of phenolic metabolitesMetabolism of cumene nih.gov
N-DepropylationCytochrome P450 (e.g., CYP2D6)Cleavage of the N-propyl groupMetabolism of N,N-dialkylated amphetamines nih.gov
N-OxidationCytochrome P450, FMOsFormation of hydroxylamine and N-oxideMetabolism of N-propylamphetamine nih.govoup.com
Propyl Chain HydroxylationCytochrome P450Hydroxylation at α, β, or γ positionsMetabolism of N-propylamphetamine oup.com
GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of hydroxylated metabolitesMetabolism of 2-phenyl-2-propanol nih.gov
SulfationSulfotransferases (SULTs)Conjugation of phenolic metabolitesGeneral xenobiotic metabolism

Comparative Biotransformation Studies Across Different Model Organism Systems (Non-Human)

While no studies have directly compared the biotransformation of this compound across different non-human model organisms, data from structurally similar compounds suggest that species differences in metabolism are likely to exist.

For instance, in vitro studies with cumene using liver and lung microsomes from rats and mice have demonstrated that mouse lung microsomes are more efficient at metabolizing cumene than rat lung microsomes. nih.gov This highlights potential species- and tissue-specific differences in metabolic capacity.

Similarly, the metabolism of N-propylamphetamine has been investigated in rat liver homogenates. nih.gov The specific profile of metabolites and the relative rates of different metabolic pathways (e.g., N-oxidation vs. C-oxidation) can vary significantly between species due to differences in the expression and activity of various CYP isoforms and other metabolic enzymes. For example, the in vitro metabolism of N,N-dimethylaniline shows different kinetic parameters for N-demethylation, N-oxidation, and ring hydroxylation between guinea pig and rabbit preparations, indicating species-specific metabolic profiles. nih.gov

Such differences are critical when extrapolating in vitro metabolic data from animal models to predict human metabolism. A comprehensive understanding would require comparative studies using liver microsomes or hepatocytes from various species, such as rats, mice, dogs, and monkeys.

Influence of Structural Features on Biotransformation Rates and Metabolic Stability (In Vitro)

The metabolic stability of a compound in vitro is a measure of its susceptibility to biotransformation and is often expressed as its half-life or intrinsic clearance in systems like liver microsomes. youtube.com The structural features of this compound, namely the isopropyl group and the propylamine chain, are expected to significantly influence its metabolic fate.

The Isopropyl Group: The tertiary benzylic carbon of the isopropyl group is a potential site for oxidative attack by CYP enzymes. This can lead to the formation of a relatively stable tertiary alcohol, as seen in the metabolism of cumene to 2-phenyl-2-propanol. researchgate.net The presence of this bulky group may also sterically hinder access to the aromatic ring, potentially influencing the regioselectivity of aromatic hydroxylation.

The Propylamine Side Chain: The N-propyl group is susceptible to N-dealkylation, a common metabolic pathway for secondary amines. nih.gov The rate of N-dealkylation can be influenced by the nature of the alkyl group. Studies on N,N-dialkylbenzamides have shown that the rate of dealkylation is dependent on the steric bulk of the alkyl group. nih.gov The length and branching of the alkyl chain can affect the affinity of the compound for the active site of CYP enzymes.

Interdisciplinary Research Perspectives and Future Directions for 3 Isopropylphenyl Propylamine Research

Integration with Materials Science and Nanotechnology Research

While specific research on the integration of (3-Isopropylphenyl)propylamine into materials science and nanotechnology is not yet prevalent in published literature, the foundational chemistry of propylamine (B44156) derivatives suggests several promising avenues for future investigation. The primary amine group of this compound offers a reactive site for functionalization, making it a candidate for use as a ligand or a component in the synthesis of more complex functional materials.

As a Ligand for Nanoparticles:

Propylamine and its derivatives have been utilized as capping agents and ligands in the synthesis of nanoparticles, influencing their size, stability, and surface properties. For instance, oleylamine, another primary amine, is widely used in the synthesis of gold nanoparticles, acting as both a reducing and protecting agent. sci-hub.se Future research could explore the potential of this compound to function similarly, with the isopropylphenyl group potentially imparting unique solubility or interfacial characteristics to the resulting nanoparticles. The functionalization of nanoparticles with such ligands can be crucial for their application in biomedical fields, including drug delivery and antimicrobial platforms. mdpi.com For example, (3-aminopropyl)triethoxysilane has been used to graft onto nanoparticles for inclusion in epoxy composites, indicating the utility of propylamine structures in creating functional hybrid materials. chemrxiv.orgresearchgate.net

Component in Functional Materials:

The incorporation of this compound into larger polymer structures could lead to the development of novel functional materials. The amine group can be reacted with various monomers to form polymers with specific properties. These materials could find applications in areas such as coatings, adhesives, or as matrices for composite materials. The isopropylphenyl moiety would be expected to influence the bulk properties of the polymer, such as its thermal stability, solubility, and mechanical strength.

Future research in this area would likely involve the synthesis and characterization of materials incorporating this compound and an evaluation of their performance in targeted applications.

Applications in Chemical Biology as a Research Tool

In chemical biology, small molecules are invaluable tools for probing biological systems. While this compound has not been extensively studied in this context, its structure suggests potential for development into probe molecules for target identification.

Probe Molecules for Target Identification:

A probe molecule is typically a modified version of a bioactive compound that allows for the identification of its biological targets. This is often achieved by introducing a reactive group or a reporter tag. The propylamine scaffold of this compound provides a convenient point for chemical modification. For instance, a photo-reactive group could be attached to the amine, creating a photoaffinity probe. Such a probe, upon binding to its target protein and irradiation with light, would form a covalent bond, allowing for the isolation and identification of the target.

The development of such probes would be a critical step in elucidating the potential biological activities of this compound and its derivatives. This knowledge could, in turn, open up new avenues for therapeutic intervention.

Advancements in Computational Drug Discovery Methodologies

Computational methods are increasingly integral to the drug discovery process, enabling the theoretical design and virtual screening of vast libraries of compounds. While specific computational studies on this compound are not widely reported, the methodologies are well-established and could be readily applied to this compound and its analogs.

Theoretical Design and Virtual Screening:

Computational chemistry allows for the in-silico design of novel derivatives of this compound with potentially enhanced biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of compounds with their biological activity. Such models can then be used to predict the activity of newly designed molecules. For example, 3D-QSAR studies have been successfully applied to derivatives of 2-phenylcyclopropylmethylamine to explore their structure-activity relationships. nih.gov

Virtual screening is another powerful computational tool that could be applied to this compound. nih.govnih.govbiorxiv.org This involves docking a library of virtual compounds into the binding site of a target protein to predict their binding affinity. This approach can be used to identify promising candidates for further experimental testing from large compound databases, thereby accelerating the drug discovery process. enamine.net The development of automated synthesis platforms further enhances the synergy between virtual screening and experimental validation. chemrxiv.org

A computational study on the decomposition mechanisms of propylamine has demonstrated the utility of theoretical calculations in understanding the chemical properties of such compounds. nih.govresearchgate.net Similar studies on this compound could provide valuable insights into its stability and reactivity.

Below is an interactive table summarizing potential computational approaches for studying this compound:

Computational MethodApplication to this compound Research
Molecular DockingPrediction of binding modes and affinities to biological targets.
3D-QSARElucidation of structure-activity relationships for derivative design.
Molecular DynamicsSimulation of the dynamic behavior of the compound in a biological environment.
Density Functional TheoryCalculation of electronic structure and reactivity.
Virtual ScreeningHigh-throughput in-silico screening for hit identification.

Exploration of Emerging Research Technologies for Compound Investigation

The investigation of novel chemical compounds is continually being advanced by the development of new research technologies. For a compound like this compound, several emerging technologies could be pivotal in characterizing its properties and potential applications.

One such area is the use of nanoparticle catalysis for the synthesis of propylamine derivatives, which can offer more environmentally friendly and efficient reaction conditions. researchgate.netHigh-throughput screening (HTS) technologies are essential for rapidly assessing the biological activity of a compound against a wide array of targets. Advances in automation and miniaturization have made it possible to screen large libraries of compounds in a cost-effective and time-efficient manner.

Cryo-electron microscopy (cryo-EM) is revolutionizing structural biology by enabling the determination of high-resolution structures of protein-ligand complexes without the need for crystallization. This could be instrumental in understanding how this compound or its derivatives interact with their biological targets.

Metabolomics and proteomics are powerful tools for understanding the systemic effects of a compound. By analyzing changes in the levels of metabolites or proteins in a biological system upon treatment with this compound, researchers can gain insights into its mechanism of action and potential off-target effects.

Ethical Considerations in Basic Chemical Research and Responsible Scientific Communication

The pursuit of knowledge in chemical research must be guided by strong ethical principles to ensure that it benefits humanity and minimizes harm. hyle.orgsolubilityofthings.comnih.govresearchgate.net The synthesis and investigation of any new compound, including this compound, carry with them a responsibility to consider the potential societal and environmental impacts.

General Research Principles:

Researchers have an ethical obligation to conduct their work with integrity, honesty, and transparency. This includes the accurate reporting of experimental procedures and results, as well as the fair attribution of credit. The potential hazards of a new compound and its synthesis should be carefully assessed and communicated. osha.gov The principles of green chemistry should be applied to minimize the environmental footprint of the research, for example, by using less hazardous solvents and reagents and designing energy-efficient processes.

Responsible Scientific Communication:

Effective and responsible communication is a critical component of the scientific process. nih.govnih.gov Researchers have a duty to communicate their findings clearly and accurately, both to their peers and to the public. u-szeged.hu This includes providing sufficient detail to allow for the replication of their work and avoiding sensationalism or overstatement of the potential applications of their findings. Open and transparent communication fosters trust in the scientific enterprise and allows for a more informed public discourse on the potential benefits and risks of new chemical technologies. Guidelines for responsible communication in scientific publishing emphasize the importance of unbiased consideration of manuscripts, prompt correction of errors, and the avoidance of plagiarism and data fabrication. nih.govu-szeged.hufrontiersin.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3-Isopropylphenyl)propylamine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis of aryl-propylamine derivatives typically involves alkylation or reductive amination. For this compound, a feasible route is the condensation of 3-isopropylbenzaldehyde with nitromethane followed by hydrogenation to yield the amine. Optimization includes adjusting catalyst loading (e.g., palladium on carbon for hydrogenation) and reaction temperature (40–60°C for nitro group reduction). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure compound integrity?

  • Methodological Answer : Use a combination of:

  • FTIR to confirm amine (-NH₂) and aromatic C-H stretching (e.g., peaks at ~3300 cm⁻¹ and ~3000 cm⁻¹, respectively) .
  • X-ray crystallography to resolve hydrogen-bonding patterns in the crystal lattice, as propylamine derivatives often adopt perpendicular motifs dominated by N-H···N interactions .
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly if the compound is used in high-temperature applications (e.g., polymer blends) .

Q. What are the key considerations for evaluating the biological activity of this compound in preliminary assays?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., monoamine oxidases or decarboxylases) due to structural similarities to known polyamine modulators . Use fluorescence-based probes to track interactions in live cells, ensuring pH and temperature mimic physiological conditions. Validate results with western blotting or HPLC-MS to quantify metabolite changes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction mechanisms between this compound and biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular docking simulations : Model the compound’s binding affinity with targets (e.g., MAO-A) using software like AutoDock Vina, focusing on the isopropylphenyl group’s hydrophobic interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish between entropy-driven (e.g., hydrophobic packing) and enthalpy-driven (e.g., hydrogen bonding) interactions .
  • Site-directed mutagenesis : Modify key residues in enzyme active sites (e.g., MAO-A F208Y) to test the compound’s specificity .

Q. What strategies can address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Meta-analysis of reaction conditions : Compare synthetic protocols (e.g., solvent polarity, catalyst type) that may introduce stereochemical variations affecting bioactivity .
  • Cohort-specific factors : Account for cell line variability (e.g., SH-SY5Y vs. HepG2) in enzyme expression levels using qPCR or proteomics .
  • Structural analogs : Synthesize derivatives with modified alkyl chains (e.g., replacing propylamine with butylamine) to isolate structure-activity relationships (SAR) .

Q. How can this compound be utilized in the development of enzyme-specific probes for advanced imaging techniques?

  • Methodological Answer :

  • Fluorogenic probe design : Conjugate the compound to a fluorophore (e.g., BODIPY) via a cleavable propylamine linker. MAO-A-specific cleavage releases the fluorophore, enabling selective imaging in live cells .
  • XPS depth-profiling : For material science applications, use XPS with C-60 cluster ion sputtering to map the compound’s distribution in polymer matrices, ensuring homogeneous functionalization .

Q. What role does this compound play in modulating silica material synthesis, and how can its efficiency be enhanced?

  • Methodological Answer :

  • Microemulsion templating : The compound’s hydrophobic isopropylphenyl group and hydrophilic amine can stabilize oil-water interfaces, enabling silica nanoparticle synthesis at neutral pH. Optimize by varying the amine-to-silicate ratio .
  • Co-condensation with tetraethyl orthosilicate (TEOS) : Monitor kinetics via dynamic light scattering (DLS) to ensure uniform pore size distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.